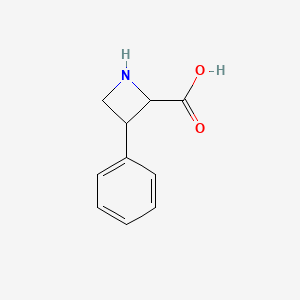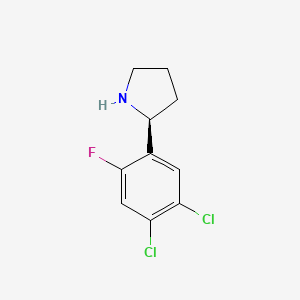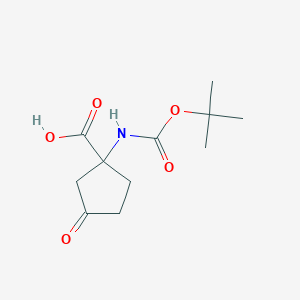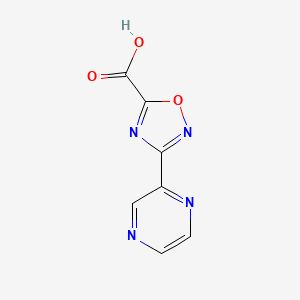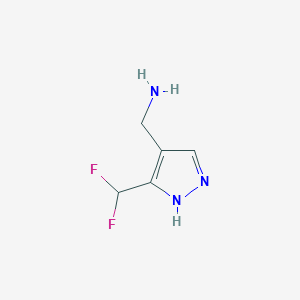
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by metals like copper or nickel under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
Its difluoromethyl group can mimic certain biological functionalities, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antifungal and antibacterial agents .
Industry
The compound is also used in the materials science industry for the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and other desirable characteristics .
Mechanism of Action
The mechanism of action of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Difluoromethyl)-1,3-oxazol-4-yl)methanamine: Similar in structure but contains an oxazole ring instead of a pyrazole ring.
(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine: Contains a triazole ring and a methyl group.
Uniqueness
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of a pyrazole ring and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H7F2N3 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,1,8H2,(H,9,10) |
InChI Key |
VEUKOXXMVUGSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
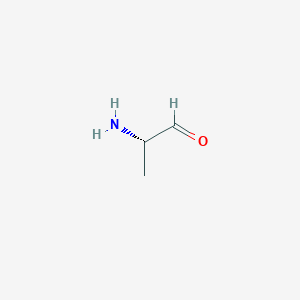
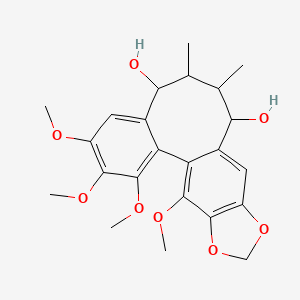
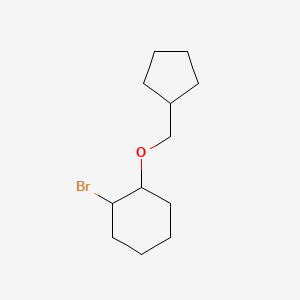
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)

